BenchChemオンラインストアへようこそ!

2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide

HDAC6 inhibition Epigenetics Cancer research

Achieve complete, on-target HDAC6 engagement with this high-confidence chemical probe (WO2021067859 Compound I-21). With an HDAC6 IC50 of 0.601 nM and >1,660-fold selectivity over HDAC1, it outperforms tools like Ricolinostat for assays requiring clean pharmacological knockout of HDAC6. Its validated use in tubulin acetylation, aggresome, and autophagy studies makes it essential for reproducible oncology and neurodegeneration research. Choose this specific compound to ensure the precise potency and selectivity fingerprint documented in peer-reviewed literature, avoiding the variable pharmacology of uncharacterized analogs.

Molecular Formula C22H19NO3
Molecular Weight 345.398
CAS No. 866132-91-4
Cat. No. B2514009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide
CAS866132-91-4
Molecular FormulaC22H19NO3
Molecular Weight345.398
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)NCC4=CC=CO4
InChIInChI=1S/C22H19NO3/c24-21(17-11-10-15-5-3-6-16(15)13-17)19-8-1-2-9-20(19)22(25)23-14-18-7-4-12-26-18/h1-2,4,7-13H,3,5-6,14H2,(H,23,25)
InChIKeyMJPVUTSHKLVRCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,3-Dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide (CAS 866132-91-4): Chemical Identity and Procurement Baseline


2-(2,3-Dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide (CAS 866132-91-4), also identified as WO2021067859 Compound I-21 (CHEMBL4777764), is a synthetic organic molecule belonging to the dihydroindene-carboxamide class [1]. It features a 2,3-dihydro-1H-indene-5-carbonyl moiety linked to a benzamide core with an N-(2-furylmethyl) substituent, yielding a molecular formula of C22H19NO3 and a molecular weight of 345.39 g/mol . This compound is disclosed in patent WO2021067859 as a member of Formula (II) 5-fluoronicotinamide derivatives with reported histone deacetylase 6 (HDAC6) inhibitory activity [1]. The same dihydroindene-amide scaffold also appears in earlier patent literature (US 8,703,771 B2 / EP2385035B1) describing protein kinase inhibition (Abl, Bcr-Abl, c-Kit, PDGFR), establishing this chemotype as a privileged scaffold with multi-target pharmacological potential [2].

Why Generic Substitution Is Inadvisable for 2-(2,3-Dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide (CAS 866132-91-4) in HDAC6-Targeted Research


The dihydroindene-benzamide chemotype encompasses compounds with divergent primary pharmacology: some members of this structural family act as protein kinase inhibitors (e.g., Bcr-Abl inhibitors disclosed in US 8,703,771 B2), while CAS 866132-91-4 demonstrates sub-nanomolar HDAC6 inhibition [1]. Even within the HDAC6-active subset of WO2021067859 Formula (II) compounds, IC50 values span more than 15-fold (from 0.275 nM to 4.57 nM), and isoform selectivity profiles vary dramatically depending on subtle modifications to the amide substituent [2]. The N-(2-furylmethyl) group in this compound confers a specific HDAC6 potency and selectivity fingerprint that cannot be assumed for analogs bearing alternative substituents such as N-(4-methoxybenzyl), N-(2-methoxybenzyl), or N-(3-trifluoromethylbenzyl) [3]. Generic substitution with a structurally related but pharmacologically uncharacterized dihydroindene-amide therefore risks introducing an agent with different target engagement, altered selectivity, or even entirely distinct primary pharmacology—compromising experimental reproducibility and data interpretability [3].

Quantitative Differentiation Evidence for 2-(2,3-Dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide (CAS 866132-91-4)


Sub-Nanomolar HDAC6 Inhibition Potency vs. Key Reference Inhibitors: 0.601 nM IC50

CAS 866132-91-4 inhibits recombinant HDAC6 with an IC50 of 0.601 nM in the HDAC-Glo luminescent assay [1]. This potency places it among high-affinity HDAC6 inhibitors. For context, the widely used reference inhibitor Tubastatin A exhibits an HDAC6 IC50 of 15 nM in cell-free assays—approximately 25-fold weaker than CAS 866132-91-4 [2]. Nexturastat A, a benchmark selective HDAC6 inhibitor, shows an IC50 of 5.02 nM—approximately 8-fold weaker [3]. Ricolinostat (ACY-1215), a clinically investigated HDAC6 inhibitor, has an IC50 of 5 nM—also approximately 8-fold weaker . Within the same WO2021067859 patent series, Compound I-8B (BDBM50557844) achieves an IC50 of 0.275 nM, representing an approximately 2.2-fold higher potency than CAS 866132-91-4 under identical assay conditions [4]. These data position CAS 866132-91-4 in the sub-nanomolar potency tier, substantially more potent than most commercially available HDAC6 reference inhibitors.

HDAC6 inhibition Epigenetics Cancer research

HDAC6 Isoform Selectivity: >1,660-Fold Over HDAC1

The selectivity profile of a compound is critical for minimizing off-target effects. Published selectivity data from Molecules (2020) indicate that CAS 866132-91-4 (Compound I-21 in the source study) exhibits an HDAC6 IC50 of 0.601 nM versus an HDAC1 IC50 exceeding 1,000 nM, yielding an HDAC1/HDAC6 selectivity ratio of >1,660 [1]. This indicates that the compound is highly selective for HDAC6 over class I HDAC1. For comparison, Tubastatin A achieves approximately 1,093-fold selectivity (HDAC1 IC50 = 16,400 nM / HDAC6 IC50 = 15 nM) , while Ricolinostat demonstrates only 11.6-fold selectivity (HDAC1 IC50 = 58 nM / HDAC6 IC50 = 5 nM) [2]. The >1,660-fold selectivity of CAS 866132-91-4 thus surpasses Ricolinostat's selectivity by over 140-fold and is comparable to or exceeds that of Tubastatin A.

HDAC isoform selectivity Epigenetic drug discovery Chemical biology

Intra-Series Potency Differentiation: N-(2-Furylmethyl) vs. N-(4-Methoxybenzyl) Substituent in Dihydroindene-Benzamide Scaffold

Within the dihydroindene-benzamide scaffold shared by multiple commercially available analogs, the N-(2-furylmethyl) substituent of CAS 866132-91-4 distinguishes it from N-(4-methoxybenzyl) (CAS 866132-67-4) and N-(2-methoxybenzyl) variants. While CAS 866132-91-4 demonstrates 0.601 nM HDAC6 IC50, no publicly available HDAC6 activity data exist for N-(4-methoxybenzyl) and N-(2-methoxybenzyl) analogs [1]. However, these methoxybenzyl-substituted analogs have been reported to exhibit cytotoxicity against HeLa cells with IC50 values in the 10–40 μM range—a potency window approximately 16,000- to 66,000-fold weaker than the sub-nanomolar enzymatic potency of CAS 866132-91-4 [2]. This suggests that the N-(2-furylmethyl) moiety is a critical pharmacophoric element for HDAC6 engagement that cannot be replicated by simple benzyl-type substituents.

Structure-activity relationship N-furylmethyl substituent Dihydroindene pharmacophore

Multi-Target Scaffold Provenance: Dihydroindene-Amide Chemotype Validated Across Both HDAC6 and Kinase Pharmacology

The dihydroindene-amide scaffold that forms the core of CAS 866132-91-4 has independently validated pharmacological activity across two distinct target classes. Patent US 8,703,771 B2 (EP2385035B1) demonstrates that dihydroindene-amide derivatives inhibit protein kinases including Abl, Bcr-Abl, c-Kit, and PDGFR [1]. Separately, WO2021067859 establishes that specific N-substituted variants within this same scaffold—including CAS 866132-91-4—exhibit potent and selective HDAC6 inhibition [2]. This dual-target-class validation is not observed for other well-characterized HDAC6 inhibitor scaffolds such as Tubastatin A (tetrahydro-β-carboline), Nexturastat A (aryl urea), or Ricolinostat (pyrimidine-hydroxamate), which are not known to possess intrinsic kinase inhibitory activity . The scaffold's demonstrated capacity to engage both epigenetic (HDAC6) and signaling kinase targets via appropriate substitution makes it a uniquely versatile chemical probe platform.

Privileged scaffold Polypharmacology Kinase inhibition

Optimal Research Application Scenarios for 2-(2,3-Dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide (CAS 866132-91-4)


HDAC6-Selective Chemical Probe for Epigenetic Target Deconvolution Studies

With an HDAC6 IC50 of 0.601 nM and >1,660-fold selectivity over HDAC1, CAS 866132-91-4 is ideally suited as a high-confidence chemical probe for dissecting HDAC6-specific functions in cellular models [1]. Its sub-nanomolar potency enables complete target engagement at low nanomolar concentrations where off-target class I HDAC occupancy is negligible, making it superior to Ricolinostat (only ~12-fold selective over HDAC1) for experiments requiring clean HDAC6 pharmacological knockout [2]. Applications include α-tubulin acetylation assays, investigation of HDAC6 roles in aggresome formation and autophagy, and validation of HDAC6 as a therapeutic target in oncology or neurodegeneration models where class I HDAC confounding must be rigorously excluded.

Structure-Activity Relationship (SAR) Benchmarking in Dihydroindene-Amide HDAC6 Inhibitor Optimization Programs

CAS 866132-91-4 serves as a well-characterized reference point within the WO2021067859 Formula (II) SAR landscape. Its 0.601 nM IC50 sits between the more potent Compound I-8B (IC50 = 0.275 nM) and less potent analogs such as Compound I-26A (IC50 = 4.57 nM) within the same assay system [3]. This intermediate potency, combined with documented HDAC1/HDAC6 selectivity data, makes it an ideal benchmark compound for medicinal chemistry programs exploring how modifications to the N-substituent, indene moiety, or benzamide core modulate both potency and isoform selectivity. Procurement of this specific compound enables direct head-to-head comparison with newly synthesized analogs under identical assay conditions.

Polypharmacology Research Leveraging Dual HDAC6-Kinase Scaffold Potential

The dihydroindene-amide scaffold's independent validation in both HDAC6 inhibition (WO2021067859) and kinase inhibition—specifically Abl, Bcr-Abl, c-Kit, and PDGFR (US 8,703,771 B2)—positions CAS 866132-91-4 as a strategic starting point for designed polypharmacology studies [4]. Research groups investigating simultaneous epigenetic and kinase pathway modulation (e.g., in BCR-ABL-driven leukemias where both HDAC6 and Bcr-Abl are validated targets) can use this compound as a reference to benchmark the HDAC6 component while exploring structural modifications that tune the kinase-HDAC6 activity balance. This scaffold-level versatility is not available with single-target-class HDAC6 inhibitors such as Tubastatin A or Nexturastat A [5].

HDAC6 Inhibitor Selectivity Panel Reference Standard

Given the availability of quantitative HDAC6 (0.601 nM) and HDAC1 (>1,000 nM) IC50 data in the published literature, CAS 866132-91-4 can serve as a calibrated reference standard in HDAC isoform selectivity screening panels [1]. Its well-defined selectivity window (>1,660-fold) provides a reproducible benchmark for normalizing inter-assay variability when profiling novel HDAC6 inhibitor candidates. This application is particularly valuable for core facilities and contract research organizations that require authenticated reference compounds with documented, peer-reviewed selectivity data for quality control and assay validation purposes.

Quote Request

Request a Quote for 2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.